molecular formula C17H8F9N3 B2601811 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine CAS No. 241488-36-8

5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine

Cat. No.: B2601811
CAS No.: 241488-36-8
M. Wt: 425.258
InChI Key: BVMKDTQJUXTKIQ-UHFFFAOYSA-N
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Description

5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The compound’s structure includes a naphthyridine core, which is a bicyclic aromatic system, making it a subject of interest in various fields of research.

Scientific Research Applications

5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine has several applications in scientific research:

Preparation Methods

The synthesis of 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine typically involves multiple steps, starting with the preparation of the naphthyridine core. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate amines under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of trifluoromethyl groups can make the compound susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthyridine core can intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Compared to other similar compounds, 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine stands out due to its multiple trifluoromethyl groups, which impart unique electronic properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F9N3/c18-15(19,20)8-2-1-3-9(6-8)27-13-5-4-10-11(16(21,22)23)7-12(17(24,25)26)28-14(10)29-13/h1-7H,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMKDTQJUXTKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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